molecular formula C12H12N2O3 B5029342 1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol

1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol

Cat. No.: B5029342
M. Wt: 232.23 g/mol
InChI Key: BVKNURQWULVXDC-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol is a compound that features a benzodioxole ring fused with a methylimidazole moiety

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-5-4-13-12(14)11(15)8-2-3-9-10(6-8)17-7-16-9/h2-6,11,15H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKNURQWULVXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol typically involves the reaction of 1,3-benzodioxole with 1-methylimidazole under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is facilitated by the presence of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to target microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxol-5-yl-(1-methylimidazol-2-yl)methanol is unique due to the presence of both the benzodioxole and methylimidazole rings, which confer distinct chemical properties and biological activities. Its ability to interact with microtubules and induce apoptosis in cancer cells sets it apart from other similar compounds.

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